5-(4-Methoxyanilino)-3-(1-pyrrolidinyl)-6H-anthra[1,9-CD]isoxazol-6-one
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Overview
Description
5-(4-Methoxyanilino)-3-(1-pyrrolidinyl)-6H-anthra[1,9-CD]isoxazol-6-one is a complex organic compound that belongs to the class of isoxazolones This compound is characterized by its unique structure, which includes a methoxyaniline group, a pyrrolidinyl group, and an anthra[1,9-CD]isoxazol-6-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyanilino)-3-(1-pyrrolidinyl)-6H-anthra[1,9-CD]isoxazol-6-one typically involves multicomponent reactions. One common method is the synthetic enzyme-catalyzed multicomponent reaction, which uses a synthetic enzyme (synzyme) as the catalyst . This catalytic system can be used multiple times without significant loss of activity. The reaction conditions often involve specific temperature and pH settings to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyanilino)-3-(1-pyrrolidinyl)-6H-anthra[1,9-CD]isoxazol-6-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.
Scientific Research Applications
5-(4-Methoxyanilino)-3-(1-pyrrolidinyl)-6H-anthra[1,9-CD]isoxazol-6-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Industry: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyanilino)-3-(1-pyrrolidinyl)-6H-anthra[1,9-CD]isoxazol-6-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazolones, such as imidazo[4’,5’:4,5]benzo[1,2-d]isoxazol-6-one derivatives . These compounds share structural similarities but differ in their functional groups and substituents.
Uniqueness
What sets 5-(4-Methoxyanilino)-3-(1-pyrrolidinyl)-6H-anthra[1,9-CD]isoxazol-6-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H21N3O3 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
10-(4-methoxyanilino)-12-pyrrolidin-1-yl-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
InChI |
InChI=1S/C25H21N3O3/c1-30-16-10-8-15(9-11-16)26-19-14-20(28-12-4-5-13-28)23-22-21(19)24(29)17-6-2-3-7-18(17)25(22)31-27-23/h2-3,6-11,14,26H,4-5,12-13H2,1H3 |
InChI Key |
IGIAZHPTSSFYLC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C(=C2)N6CCCC6 |
Origin of Product |
United States |
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